molecular formula C9H8FN3 B2957807 1-(3-Fluorophenyl)-1H-imidazol-2-amine CAS No. 1690596-46-3

1-(3-Fluorophenyl)-1H-imidazol-2-amine

Cat. No.: B2957807
CAS No.: 1690596-46-3
M. Wt: 177.182
InChI Key: VKAAVTDYOUAGCW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl imidazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other fluorophenyl compounds. This uniqueness makes it valuable in specific applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-fluorophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAAVTDYOUAGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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